molecular formula C27H21N5O7 B2515159 (Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534580-17-1

(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2515159
CAS RN: 534580-17-1
M. Wt: 527.493
InChI Key: GKOZPATYXWLRRK-OLFWJLLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C27H21N5O7 and its molecular weight is 527.493. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Studies

Research into furan ring-containing organic ligands has shown that these compounds can serve as effective chelating agents for transition metals. A study conducted by Patel (2020) on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound with structural similarities, explored its synthesis, characterization, and antimicrobial activities. The study found that Ni(II), Cu(II), Co(II), and Mn(II) complexes of these ligands exhibit varying degrees of antibacterial activity, highlighting the potential use of furan-containing compounds in antimicrobial applications (Patel, 2020).

Antitumor Activity

Compounds structurally related to the queried chemical, specifically ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates, have been synthesized and evaluated for their antitumor activities. Klimova et al. (2012) tested these compounds in vitro against several human tumor cell lines, finding specificity towards PC-3 and K-562 cells. This suggests that modifications of the pyrimidine structure, as in the requested compound, may hold potential for targeted cancer therapy (Klimova et al., 2012).

Synthesis of Fused Triazines

The imidazo[1,2-a]pyridine system, closely related to the requested compound, has been investigated for the synthesis of fused triazines, which are considered potential candidates for biological activity. Zamora et al. (2004) treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia and primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to the synthesis of novel pyridoimidazotriazinones. Such compounds are explored for their potential biological applications, indicating the broader relevance of pyrido and pyrimidine derivatives in medicinal chemistry (Zamora et al., 2004).

DNA Intercalation

Ethyl 2-arylaminoimidazo[1,2-a]pyridine-3-carboxylates have been synthesized through reactions involving aryl bis-isothiocyanates and shown to afford compounds with potential as DNA intercalaters. Ebrahimlo and Khalafy (2008) explored the synthesis of these heterocycles, suggesting their possible application in targeting DNA for therapeutic purposes. Such studies underscore the interest in pyridine and pyrimidine derivatives for developing new pharmacological agents (Ebrahimlo & Khalafy, 2008).

properties

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O7/c1-3-38-27(35)20-14-19-23(28-22-8-4-5-11-30(22)26(19)34)31(15-18-7-6-12-39-18)24(20)29-25(33)17-10-9-16(2)21(13-17)32(36)37/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZPATYXWLRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-(furan-2-ylmethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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